molecular formula C3HClN2OS B3030886 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde CAS No. 100305-91-7

5-Chloro-1,2,3-thiadiazole-4-carbaldehyde

Cat. No. B3030886
CAS RN: 100305-91-7
M. Wt: 148.57 g/mol
InChI Key: TUKGSBUMIWKUCY-UHFFFAOYSA-N
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Description

5-Chloro-1,2,3-thiadiazole-4-carbaldehyde is a chemical compound that serves as an important intermediate in the synthesis of various heterocyclic systems. It is derived from 1,3-dichloroacetone and has been shown to react with different nucleophiles such as alkyl- and aryl-amines, hydrazines, and hydroxylamine to yield a range of products including triazole-thiocarboxamides and triazole-thiohydrazides .

Synthesis Analysis

The synthesis of this compound involves a four-step process starting from 1,3-dichloroacetone. The compound is capable of undergoing ring transformations with amines, hydrazines, and hydroxylamine to produce various heterocyclic compounds. For instance, the reaction with alkyl- and aryl-amines in alcohol solution yields 1,2,3-triazole-4-thiocarboxamides, while hydrazine and N-aminomorpholine furnish 1,2,3-triazole-4-thiohydrazides. Phenylhydrazine and hydroxylamine yield products that can be transformed into 1,2,3-triazole-4-carboxylic acids upon storage in dimethyl sulphoxide solution .

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has been characterized using spectroscopic techniques and single-crystal X-ray diffraction. These compounds typically crystallize in an orthorhombic space group with several asymmetric molecules in the unit cell. The structural geometry, including bond lengths, bond angles, and torsion angles, as well as the electronic properties of these compounds, have been calculated using density functional theory (DFT) methods. The results show good correlation with experimental data .

Chemical Reactions Analysis

This compound exhibits a range of chemical reactivities. It can react with secondary amines to yield substituted products, and with thiophenols to produce phenylthiothiazole carbaldehydes . Additionally, it can be transformed into 6aΔ4-thia-1,2,5,6-tetraazapentalenes through methylation of corresponding hydrazones .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by their molecular structure. The presence of chlorine and the thiadiazole ring contributes to the compound's reactivity and potential applications in synthesizing novel heterocyclic systems. The crystal structure analysis of related compounds provides insights into the intermolecular interactions that stabilize their structure, such as hydrogen bonding and conjugative interactions .

Mechanism of Action

Target of Action

The primary targets of 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde are alkyl and aryl-amines . The compound reacts with these amines in alcohol solution to give 1,2,3-triazole-4-thiocarboxamides .

Mode of Action

This compound interacts with its targets through a series of ring transformations . It reacts with alkyl and aryl-amines in alcohol solution to produce 1,2,3-triazole-4-thiocarboxamides . Similarly, it reacts with hydrazine and N-aminomorpholine to furnish the 1,2,3-triazole-4-thiohydrazides .

Biochemical Pathways

The compound affects the biochemical pathways involving alkyl and aryl-amines

Pharmacokinetics

Similar compounds have shown advanced pharmacokinetics in rats . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with alkyl and aryl-amines

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound reacts with its targets in an alcohol solution . Therefore, the presence and concentration of alcohol can significantly affect the compound’s action. Other environmental factors such as temperature, pH, and the presence of other chemicals could also influence its action.

Biochemical Analysis

Biochemical Properties

5-Chloro-1,2,3-thiadiazole-4-carbaldehyde has been found to react with alkyl and aryl-amines in alcohol solution to give 1,2,3-triazole-4-thiocarboxamides This suggests that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions

Molecular Mechanism

It is known that it reacts with alkyl and aryl-amines to give 1,2,3-triazole-4-thiocarboxamides , suggesting that it may have binding interactions with biomolecules, and could potentially influence enzyme activity and gene expression.

properties

IUPAC Name

5-chlorothiadiazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClN2OS/c4-3-2(1-7)5-6-8-3/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKGSBUMIWKUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(SN=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50631141
Record name 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100305-91-7
Record name 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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